potassium;ethenyl(trifluoro)boranium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium;ethenyl(trifluoro)boranium can be synthesized through nucleophilic substitution reactions involving potassium halomethyltrifluoroborates. These intermediates are prepared via in situ reactions of n-butyllithium with dibromo- and diiodomethane in the presence of trialkylborates . The resulting potassium vinyltrifluoroborate is air- and water-stable, allowing for its use under relatively mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, ensuring the compound’s stability and reactivity for various applications .
Chemical Reactions Analysis
Types of Reactions: Potassium;ethenyl(trifluoro)boranium undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a vinylating agent in the presence of palladium catalysts.
Oxidation Reactions: The compound is remarkably compliant with strong oxidative conditions, allowing for selective epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of C-C bonds.
Oxidative Conditions: Employed in epoxidation reactions to achieve full conversion and selectivity.
Major Products Formed:
Scientific Research Applications
Potassium;ethenyl(trifluoro)boranium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions and polymerization reactions.
Biology: Employed in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells.
Medicine: Utilized as a catalyst in the synthesis of (+)-trifluorotriol, an antitumor natural product.
Industry: Applied in the Mannich and diastereoselective hydroamination reaction sequences.
Mechanism of Action
The mechanism of action of potassium;ethenyl(trifluoro)boranium involves its role as a vinylating agent in the presence of palladium catalysts. The compound facilitates the formation of C-C bonds through the Suzuki-Miyaura cross-coupling reaction. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent formation of vinylated products .
Comparison with Similar Compounds
Potassium trifluoroborate: Another organoboron reagent used in similar cross-coupling reactions.
Vinylboronic acid pinacol ester: Used as a vinylating agent in organic synthesis.
Potassium allyltrifluoroborate: Employed in coupling reactions under mild conditions.
Uniqueness: Potassium;ethenyl(trifluoro)boranium stands out due to its air- and water-stability, making it suitable for use under a wide range of conditions. Its compliance with strong oxidative conditions and versatility in various chemical reactions further highlight its uniqueness .
Properties
Molecular Formula |
C2H3BF3K+2 |
---|---|
Molecular Weight |
133.95 g/mol |
IUPAC Name |
potassium;ethenyl(trifluoro)boranium |
InChI |
InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q2*+1 |
InChI Key |
NUANBXCWZOVMCE-UHFFFAOYSA-N |
Canonical SMILES |
[B+](C=C)(F)(F)F.[K+] |
Origin of Product |
United States |
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